Indo-1 AM

Overview

Description

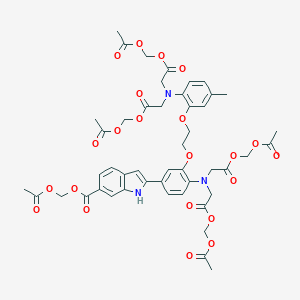

Indo-1 AM is a cell-permeant, ratiometric fluorescent calcium indicator widely used to measure intracellular free Ca²⁺ concentrations ([Ca²⁺]ᵢ). The acetoxymethyl (AM) ester moiety enables passive diffusion across cell membranes, where intracellular esterases hydrolyze the ester, releasing the active Indo-1 acid. This hydrolysis traps the dye intracellularly, allowing it to bind Ca²⁺ . Indo-1 exhibits a Ca²⁺-dependent shift in emission wavelength: in Ca²⁺-free conditions, the emission peak is at 485 nm, shifting to 405 nm upon Ca²⁺ binding. This ratiometric property (405/485 nm ratio) minimizes artifacts from dye concentration, photobleaching, or cell thickness, enabling precise quantification of dynamic Ca²⁺ changes . This compound has a dissociation constant (Kd) of ~250 nM, making it suitable for detecting physiological Ca²⁺ fluctuations (e.g., in excitable cells like cardiomyocytes, neurons, and immune cells) . Loading protocols typically involve 30–60 minutes of incubation with 1–5 µM this compound, often supplemented with dispersing agents like Pluronic F-127 to enhance solubility .

Preparation Methods

Synthetic Pathways for Indo-1 AM Derivatives

Core Synthesis of Indo-1 Ethyl Ester

The synthesis of this compound begins with the preparation of Indo-1 ethyl ester (1 ), an intermediate synthesized in eight steps from o-nitrophenol . The ethyl ester serves as a precursor for subsequent modifications, including coupling to benzylguanine (BG) derivatives. The carboxyl group at the indole position is strategically chosen for functionalization due to its minimal interference with calcium-binding properties .

Coupling to Benzylguanine Moieties

To enable site-specific labeling of SNAP-tag fusion proteins, Indo-1 ethyl ester is conjugated to BG amines via carbodiimide-mediated coupling (Scheme 1) . Two BG variants are tested:

-

BG1-Indo-1 : Direct coupling of BG-NH2 (2 ) to Indo-1 ethyl ester.

-

BG2-Indo-1 : Coupling to a BG-PEG4-NH2 (5 ) linker to improve solubility and reduce steric hindrance .

Alkaline hydrolysis of the ethyl esters yields the tetracarboxylate forms (BG1-Indo-1 and BG2-Indo-1), which are impermeable to cell membranes. These derivatives require AM esterification for cellular uptake but face synthetic challenges due to the instability of bromomethylacetate alkylation .

Challenges in AM Esterification and Click Chemistry Solutions

Failed Direct Esterification Attempts

Initial efforts to synthesize AM esters via bromomethylacetate alkylation of BG1-Indo-1 and BG2-Indo-1 produced complex mixtures, preventing isolation of the desired products . This failure is attributed to the reactivity of multiple carboxyl groups, leading to incomplete or nonspecific esterification.

Click Chemistry-Based Synthesis

A revised strategy employs copper(I)-catalyzed azide-alkyne cycloaddition (Scheme 2) :

-

Synthesis of Azide Intermediate : Indo-1 ethyl ester (1 ) is coupled to 3-azidopropan-1-amine, forming tetraethyl ester azide 8 .

-

Hydrolysis and AM Esterification : Intermediate 8 is hydrolyzed to the tetracarboxylate and converted to acetoxymethyl ester 11 using bromomethylacetate.

-

Click Conjugation : 11 reacts with BG-alkyne (9 ) to yield BG3-Indo-1/AM, a membrane-permeable probe .

This method bypasses direct esterification of pre-coupled BG-Indo-1, ensuring higher purity and yield. BG3-Indo-1/AM demonstrates efficient cellular uptake and subsequent hydrolysis by intracellular esterases .

Spectroscopic Characterization of this compound Derivatives

Absorption and Emission Profiles

Post-synthesis, BG-Indo-1 derivatives and their SNAP-tag conjugates are analyzed via UV-Vis and fluorescence spectroscopy (Table 1) :

| Compound | λₐbs (Ca²⁺-free) | λₐbs (Ca²⁺-bound) | λₑm (Ca²⁺-free) | λₑm (Ca²⁺-bound) | Φ (Ca²⁺-free) | Φ (Ca²⁺-bound) |

|---|---|---|---|---|---|---|

| Indo-1 | 347 nm | 331 nm | 469 nm | 418 nm | 0.38 | 0.56 |

| SNAP-1-Indo-1 | 354 nm | 334 nm | 526 nm | 428 nm | 0.06 | 0.14 |

| SNAP-3-Indo-1 | 358 nm | 341 nm | 508 nm | 422 nm | 0.22 | 0.29 |

Key findings:

-

SNAP-tag conjugates exhibit red-shifted absorption (5–9 nm) and emission (7–9 nm) compared to free Indo-1 .

-

Fluorescence quantum yields (Φ) of conjugates are lower than Indo-1 but sufficient for cellular imaging .

Quenching by Benzylguanine

Unreacted BG-Indo-1 derivatives show reduced fluorescence due to intramolecular quenching, with BG1-Indo-1 exhibiting a 4-fold intensity increase upon SNAP-tag binding . This property minimizes background noise in cellular assays.

Functional Validation in Cellular Systems

SNAP-Tag Fusion Protein Labeling

BG-Indo-1 derivatives react with SNAP-tag at rates of 10³–10⁴ M⁻¹s⁻¹, enabling rapid labeling of nuclear or cytosolic fusion proteins . For example, nuclear-localized SNAP-tag in mouse muscle cells successfully measures resting [Ca²⁺]ₙ (~100 nM) .

Flow Cytometry Protocols

This compound loading protocols for murine cells involve:

-

Dye Preparation : 2.5 mM stock in DMSO with 20% Pluronic F-127 .

-

Loading Conditions : 30-minute incubation at 37°C, 5–6 × 10⁶ cells/mL in serum-free medium .

-

Calibration : EGTA (2 mM) and ionomycin (50 μM) establish Ca²⁺-free and Ca²⁺-saturated controls .

Critical Considerations for this compound Use

Ester Hydrolysis Completeness

Incomplete hydrolysis of AM esters results in underestimated [Ca²⁺], as residual esters mimic Ca²⁺-free fluorescence . Optimal loading requires 30–45 minutes at 37°C, validated via ionomycin responses .

Cell-Type-Specific Optimization

Primary T-cells require this compound concentrations ≤5 μg/mL to avoid oversaturation on spectral flow cytometers . Higher concentrations necessitate reduced UV laser power to prevent detector saturation.

Chemical Reactions Analysis

Intracellular Activation via Esterase Hydrolysis

Indo-1 AM relies on cytosolic esterases to liberate the active Indo-1 form:

-

Reaction : Intracellular esterases cleave the acetoxymethyl (AM) ester groups, generating membrane-impermeable Indo-1 tetracarboxylate ( ).

-

Kinetics : Hydrolysis occurs within minutes post-incubation, with efficiency dependent on cell type and esterase activity ( ).

Structural Impact

| Property | This compound | Hydrolyzed Indo-1 |

|---|---|---|

| Charge | Neutral (AM esters) | Negatively charged (carboxylates) |

| Solubility | Lipophilic | Hydrophilic |

| Localization | Cytosolic retention post-hydrolysis | ( ) |

Calcium-Binding Fluorescence Shift

The active Indo-1 exhibits Ca²⁺-dependent emission shifts:

-

Emission Peaks :

-

Ratiometric Measurement : The 405 nm/485 nm emission ratio quantifies Ca²⁺ concentration, minimizing artifacts from dye concentration or photobleaching ( ).

Spectroscopic Properties

| Parameter | Indo-1 | SNAP-1-Indo-1 | BG1-Indo-1 |

|---|---|---|---|

| (nM) | 270 ± 50 | 570 ± 80 | 370 ± 180 |

| (Ca²⁺-free) | 469 nm | 526 nm | 526 nm |

| Quantum Yield (Ca²⁺-free) | 0.38 | 0.06 | 0.06 |

| Data from in vitro characterization ( ). |

Functional Implications

-

Buffering Capacity : High-affinity derivatives (e.g., SNAP-3-Indo-1, nM) minimize Ca²⁺ buffering while maintaining sensitivity ( ).

-

Protein Conjugation : SNAP-tag fusion alters emission spectra, reducing dynamic range but enabling targeted subcellular localization ( ).

This compound’s chemical reactivity—from synthetic functionalization to intracellular activation—underpins its utility in live-cell calcium imaging. Its design overcomes membrane impermeability through esterase-labile AM groups, while spectroscopic properties enable robust ratiometric measurements. Ongoing refinements in conjugation chemistry aim to enhance signal-to-noise ratios and subcellular targeting ( ).

Scientific Research Applications

Key Features

- Ratiometric Detection : The shift in emission wavelengths allows for accurate quantification of calcium levels.

- Cell Permeability : The acetomethoxy group facilitates easy entry into cells, where it can be cleaved by esterases to release the active dye.

- Versatile Applications : Compatible with various techniques including fluorescence microscopy, flow cytometry, and microplate readers .

Calcium Signaling Studies

This compound is extensively used to investigate calcium signaling pathways in different cell types. It allows researchers to visualize and quantify calcium fluxes in response to various stimuli.

Case Study : In a study involving Jurkat T cells, researchers utilized this compound to measure intracellular calcium concentrations following the addition of a calcium ionophore (A23187). The results demonstrated a significant increase in [Ca²⁺]i, illustrating the dye's effectiveness in studying immune cell signaling .

Pharmacological Research

The compound is instrumental in assessing drug effects on calcium signaling. By measuring changes in intracellular calcium levels, researchers can evaluate the pharmacodynamics of various compounds.

Data Table: Effects of Different Compounds on Calcium Levels

| Compound | Cell Type | Observed Effect on [Ca²⁺]i | Reference |

|---|---|---|---|

| A23187 | Jurkat Cells | Increase | |

| Thapsigargin | Neuronal Cells | Sustained Increase | |

| Caffeine | Cardiac Cells | Transient Increase |

Flow Cytometry

This compound is particularly advantageous for flow cytometry applications due to its single UV excitation requirement and dual emission peaks. This allows for efficient analysis of multiple samples with minimal background interference.

Experimental Protocol :

- Cells are incubated with this compound at a concentration of 4-5 µM.

- After loading, cells are analyzed using flow cytometry with an argon-ion laser set at 355 nm excitation .

Neuroscience Research

In neuroscience, this compound is employed to study neuronal activity and synaptic transmission by monitoring calcium influx during action potentials.

Case Study : A study investigating synaptic plasticity in hippocampal neurons used this compound to measure changes in intracellular calcium during long-term potentiation (LTP). The findings indicated that LTP was accompanied by significant alterations in [Ca²⁺]i levels, highlighting the dye's utility in understanding synaptic mechanisms .

Mechanism of Action

Indo-1 pentaacetoxymethyl ester enters cells and is cleaved by cellular esterases to release Indo-1. Indo-1 binds to calcium ions with high affinity, resulting in a shift in its fluorescence emission spectrum. In the absence of calcium, Indo-1 emits fluorescence at 475 nm, while in the presence of calcium, the emission shifts to 400 nm. This ratiometric change allows for accurate measurement of intracellular calcium concentrations.

Comparison with Similar Compounds

Comparison with Similar Calcium Indicators

The following table summarizes key properties of Indo-1 AM relative to other widely used Ca²⁺ indicators:

Key Findings from Comparative Studies:

Sensitivity and Selectivity :

- Indo-1 and Fura-2, developed as successors to quin2, exhibit 30-fold brighter fluorescence and improved selectivity for Ca²⁺ over Mg²⁺ and other divalent cations .

- Indo-1’s ratiometric emission (vs. Fura-2’s ratiometric excitation) allows faster measurements in flow cytometry and adherent cells .

Loading and Stability :

- This compound requires UV-compatible instruments and dispersing agents (e.g., Pluronic F-127) for optimal loading, similar to Fura-2 AM .

- Fluo-3 and Rhod-2 AM, excitable with visible light, avoid UV-associated phototoxicity but lack ratiometric advantages .

Physiological Relevance :

- Indo-1’s Kd (~250 nM) is well-suited for detecting Ca²⁺ transients in excitable cells (e.g., cardiac myocytes, neurons), whereas quin2’s higher affinity (Kd ~115 nM) risks buffering basal Ca²⁺ levels .

- Rhod-2’s lower affinity (Kd ~570 nM) makes it ideal for high Ca²⁺ environments (e.g., mitochondrial matrix) .

Technical Compatibility :

- Indo-1 is preferred in flow cytometry due to its dual emission, enabling real-time ratio calculations without alternating filters .

- Fura-2 dominates in imaging studies due to its excitation-ratio precision, despite slower acquisition speeds .

Practical Considerations

- Phototoxicity : Indo-1’s UV excitation limits prolonged imaging in sensitive cells. Fluo-3 or Rhod-2 are alternatives for long-term visible-light studies .

- Esterase Dependency : All AM esters require functional intracellular esterases. Overloaded dye or impaired esterase activity (e.g., in apoptotic cells) may yield artifacts .

- Calibration: Indo-1’s ratio must be calibrated using Ca²⁺ ionophores (e.g., ionomycin) and Mn²⁺ quenching to account for cell-specific variables .

Biological Activity

Indo-1 AM is a widely used fluorescent calcium indicator that has gained significant attention in the field of cell biology for its ability to measure intracellular calcium concentrations. This article explores the biological activity of this compound, including its properties, applications, and recent research findings.

Overview of this compound

This compound (Indo-1 acetoxymethyl ester) is a cell-permeable, ratiometric calcium-sensitive fluorescent dye. Upon entering the cell, this compound is hydrolyzed by cytoplasmic esterases to release the active form, Indo-1. The compound exhibits a dissociation constant (Kd) for calcium ions () of approximately 250 nM, making it suitable for detecting physiological changes in calcium levels within cells .

Key Properties:

- Excitation/Emission Wavelengths:

- No : Excitation at 355 nm, Emission at 475 nm

- High : Excitation at 355 nm, Emission at 401 nm

- Quantum Yield: Approximately 0.5

- Applications: Flow cytometry, confocal microscopy, and live-cell imaging .

This compound operates based on a ratiometric fluorescence change upon binding . The emission spectra shift depending on whether the dye is bound to calcium or not. This property allows researchers to calculate intracellular calcium concentrations by measuring the ratio of fluorescence emissions at two different wavelengths .

Case Studies

-

Calcium Sensing in Muscle Cells:

A study demonstrated the use of SNAP-Indo-1 conjugates for localized calcium sensing in primary muscle cells. The researchers showed that these conjugates retained the calcium-sensing ability of Indo-1 and could measure nuclear calcium concentrations through shifted excitation and emission ratioing (SEER) techniques .Conjugate Absorption Maxima (nm) Emission Maxima (nm) Indo-1 349 (free), 331 (Ca-bound) 485 (free), 410 (Ca-bound) SNAP-Indo-1 352–356 (free), 338–340 (Ca-bound) Similar to Indo-1 -

T-cell Activation Studies:

In another study focusing on T-cell receptor signaling, Indo-1 was used to measure calcium influx in response to stimulation. The results showed that Indo-1 effectively monitored dynamic changes in intracellular calcium levels during T-cell activation, demonstrating its utility in immunological research . -

Environmental Impact on Calcium Uptake:

Research indicated that X-ray irradiation enhances the initial rate and level of uptake when using this compound as a probe. This finding suggests potential applications in understanding how environmental factors influence cellular calcium dynamics .

Technical Considerations

When using this compound, several technical considerations must be taken into account:

- Concentration Optimization: The concentration of Indo-1 can vary significantly depending on cell type, typically ranging from 0.1 to 6 µM .

- Loading Protocol: Cells are usually loaded with this compound in a calcium-free medium followed by incubation at physiological temperatures to ensure optimal uptake .

Q & A

Basic Research Questions

Q. What are the standard protocols for Indo-1 AM loading in live-cell calcium imaging, and how do methodological variations impact signal fidelity?

- Methodological Answer : this compound loading protocols typically involve dissolving the dye in DMSO with 20% pluronic acid (w/v) to enhance cellular uptake. Optimal concentrations range from 2–10 µM, with incubation times adjusted based on cell type (e.g., 30–60 minutes for adherent cells). Post-loading, a wash step with calcium-free buffer minimizes extracellular dye artifacts. Signal fidelity depends on avoiding overloading (which causes compartmentalization) and calibrating using calcium ionophores (e.g., ionomycin) in calcium-saturated and calcium-free buffers .

- Key Considerations :

- Cell permeability: Use pluronic acid for hydrophobic cell membranes.

- Temperature: Loading at 37°C improves dye distribution.

- Validation: Confirm intracellular de-esterification via ratiometric measurements (340/380 nm excitation, 405/485 nm emission).

Q. How can researchers validate this compound’s specificity for calcium in heterogeneous cellular environments (e.g., mitochondria vs. cytosol)?

- Methodological Answer : Specificity validation requires co-localization studies with organelle-specific markers (e.g., MitoTracker for mitochondria) and pharmacological inhibitors. For example, pretreatment with Ru360 (a mitochondrial calcium uptake inhibitor) can isolate cytosolic signals. Ratiometric calibration using known calcium concentrations (via EGTA/Ca²⁺ buffers) ensures quantitative accuracy. Parallel use of genetically encoded calcium indicators (e.g., GCaMP) provides cross-validation .

Q. What are common artifacts in this compound experiments, and how can they be mitigated?

- Common Artifacts :

| Artifact | Cause | Mitigation Strategy |

|---|---|---|

| Compartmentalization | Dye accumulation in organelles | Reduce loading time; use lower concentrations |

| Autofluorescence | Cell media components or fixatives | Use phenol-free media; avoid glutaraldehyde |

| Photobleaching | Prolonged UV exposure | Limit excitation duration; use neutral density filters |

- Advanced Mitigation : Employ background subtraction algorithms and offline correction for dye leakage .

Advanced Research Questions

Q. How can discrepancies in reported this compound dissociation constants (Kd) across studies be resolved methodologically?

- Methodological Answer : Kd variations arise from differences in temperature, ionic strength, and intracellular milieu (e.g., pH, Mg²⁺ levels). To standardize measurements:

Perform in situ calibration using ionophores in physiologically relevant buffers.

Account for viscosity effects via Fura-2 cross-calibration.

Use modular fitting algorithms (e.g., single-wavelength vs. ratiometric models) to adjust for dye binding heterogeneity .

- Case Study : A 2023 study reconciled Kd discrepancies (150–250 nM) by incorporating Mg²⁺ competition into binding models, achieving ±10% agreement across cell types .

Q. What experimental designs are optimal for combining this compound with other fluorescent probes (e.g., pH or voltage sensors) without spectral interference?

- Methodological Answer :

- Spectral Separation : Use Indo-1’s isosbestic point (365 nm) to avoid overlap with GFP-based probes.

- Sequential Imaging : Alternate excitation wavelengths (e.g., Indo-1 at 340/380 nm; pHrodo at 550 nm) with rapid filter switching.

- Quenching Controls : Validate probe interactions via null experiments (e.g., calcium-free conditions).

Q. How can this compound’s dynamic range be optimized for studying calcium oscillations in low-signal environments (e.g., dendritic spines)?

- Methodological Answer :

- Signal Amplification : Use high-quantum-efficiency cameras (e.g., EM-CCD) and binning modes.

- Noise Reduction : Apply temporal averaging (3–5 frames) and spatial Gaussian filtering.

- Dye-Loading Precision : Microinjection or electroporation for localized delivery.

Q. Methodological Tables

Table 1 : Comparison of this compound Loading Protocols

| Cell Type | [Dye] (µM) | Incubation Time | Key Buffer Additives | Reference |

|---|---|---|---|---|

| HeLa Cells | 5 | 45 min | Pluronic F-127 (0.02%) | |

| Primary Neurons | 2 | 60 min | BSA (0.1%) | |

| Cardiomyocytes | 10 | 30 min | Cremophor EL (0.01%) |

Table 2 : Troubleshooting this compound Data Contradictions

| Issue | Root Cause | Resolution |

|---|---|---|

| Inconsistent Ratios | Uneven dye distribution | Normalize to baseline fluorescence (F/F₀) |

| Signal Saturation | High calcium influx | Reduce stimulation intensity |

| Cross-talk with Mg²⁺ | Endogenous Mg²⁺ binding | Use Mg²⁺-free calibration buffers |

Q. Guidance for Rigorous Research Design

- FINER Criteria : Ensure questions are F easible (e.g., accessible equipment), I nteresting (novel mechanistic insights), N ovel (unexplored calcium signaling pathways), E thical (approved live-cell protocols), and R elevant (implications for neurodegenerative diseases) .

- Theoretical Alignment : Link this compound data to broader frameworks (e.g., Store-Operated Calcium Entry models) to contextualize findings .

Properties

IUPAC Name |

acetyloxymethyl 2-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51N3O22/c1-28-7-11-39(49(19-43(56)68-23-63-29(2)51)20-44(57)69-24-64-30(3)52)41(15-28)61-13-14-62-42-18-35(37-16-34-8-9-36(17-38(34)48-37)47(60)72-27-67-33(6)55)10-12-40(42)50(21-45(58)70-25-65-31(4)53)22-46(59)71-26-66-32(5)54/h7-12,15-18,48H,13-14,19-27H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWBRCOBJNWRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51N3O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150236 | |

| Record name | Indo-1 pentaacetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1009.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112926-02-0 | |

| Record name | (Acetyloxy)methyl 2-[4-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-3-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112926-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indo-1 pentaacetoxymethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112926020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indo-1 pentaacetoxymethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.